molecular formula C7H11NO3 B045667 3-(5-Oxopyrrolidin-2-yl)propanoic acid CAS No. 7766-86-1

3-(5-Oxopyrrolidin-2-yl)propanoic acid

Cat. No. B045667
CAS RN: 7766-86-1
M. Wt: 157.17 g/mol
InChI Key: CSBJIXVKDCZBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to “3-(5-Oxopyyrolidin-2-yl)propanoic acid” involves multiple steps, including condensation reactions and the use of specific reagents to introduce or modify functional groups. For example, the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene] propanoate from l-tartaric acid illustrates a complex synthesis pathway involving mesyloxy group substitution and recyclization processes (Gimalova et al., 2014). Similarly, the water-mediated synthesis of related compounds through a three-component reaction demonstrates the versatility of synthetic approaches for compounds within this chemical family (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms and the geometry of the molecule. For instance, the hydrogen bonding and chelate ring formation in similar compounds have been studied to understand their structural characteristics and interactions (Dobbin et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of “3-(5-Oxopyrrolidin-2-yl)propanoic acid” related compounds can be influenced by the presence of functional groups that participate in various chemical reactions. For example, the rearrangement and recyclization reactions demonstrated in the synthesis process highlight the compound's reactivity and the potential for generating diverse derivatives (Gimalova et al., 2014).

Scientific Research Applications

  • Anticancer Agents : Compounds with 3-(pyridin-3-yl)propanoic acid ligand, closely related to the chemical , have been used to produce versatile trans-Platinum(II) compounds. These compounds are being investigated for their potential thermoactivatable properties as anticancer agents (Cabrera et al., 2019).

  • Biomedical Applications : Polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid has shown promise for synthesizing polymers used in fixing 5-fluorouracil. Such polymers have potential applications in biomedical fields, particularly in targeted drug delivery systems (Ouchi et al., 1986).

  • Antioxidant Activity : Novel derivatives of 5-oxopyrrolidine-3-carboxylic acid, specifically 1-(5-chloro-2-hydroxyphenyl), have demonstrated potent antioxidant activity. Some derivatives showed 1.35 times higher activity than vitamin C, suggesting potential in health and wellness applications (Tumosienė et al., 2019).

  • Pharmaceutical and Nutraceutical Applications : Derivatives like 1-(9-butylcarbazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized, showing potential applications in pharmaceuticals and nutraceuticals due to their unique structures (Sapijanskaitė & Mickevičius, 2008).

  • Radiopharmaceutical Research : Certain complexes involving related compounds have been characterized for their stability and structure, indicating potential applications in radiopharmaceutical research (Makris et al., 2012).

  • Antibacterial Agents : Some derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show promise as antibacterial agents, which is crucial for developing new antibiotics and treatments for bacterial infections (Žirgulevičiūtė et al., 2015).

  • Osteoporosis Treatment : Specific antagonists derived from these compounds have been explored for treating osteoporosis with once-daily oral administration, indicating their potential in chronic disease management (Coleman et al., 2004).

  • Anticonvulsant Agents : New hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides have been studied for potential treatments for epilepsy, a significant neurological disorder (Kamiński et al., 2015).

properties

IUPAC Name

3-(5-oxopyrrolidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBJIXVKDCZBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404559
Record name 3-(5-Oxopyrrolidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Oxopyrrolidin-2-yl)propanoic acid

CAS RN

7766-86-1
Record name 3-(5-Oxopyrrolidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-oxopyrrolidin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension (partial solution) of 25 g of dihydro-1H-pyrrolizine-3,5(2H,6H)-dione (III) in 150 ml of deionized water is treated with 0.1 ml of concentrated hydrochloric acid. The mixture is heated to reflux (100° C.) for 80 hours. Charcoal (0.5 g) is added and the mixture is filtered through filter aid. The solution is concentrated at reduced pressure, the 5-oxo-2-pyrrolidinepropanoic acid crystallizes and is isolated by filtration. After drying in vacuo the 5-oxo-2-pyrrolidinepropanoic acid has a melting point of 125°-127° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In accordance with the present invention an improved process for preparing dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione comprises the steps of first catalytically hydrogenating a mono(lower alkyl) ester of 4-(hydroxyimino)heptanedioic acid in the presence of a tertiary lower alkyl amine to produce 5-oxo-2-pyrrolidinepropanoic acid, and thereafter heating the 5-oxo-2-pyrrolidinepropanoic acid in the presence of a cyclizing agent to form dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mono(lower alkyl) ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a process for preparing dihydro-1H-pyrrolizine-3,5(2H, 6H)-dione comprising the steps of catalytically hydrogenating an ester of 4-(hydroxyimino)heptanedioic acid and subsequently cyclizing the resulting product to dihydro-1H-pyrrolizine-3,5(2H,6H)-dione, the improvement comprises reacting an alcoholic solution of a mono(lower alkyl) ester of 4-(hydroxyimino)heptanedioic acid, wherein lower alkyl comprises from one to three carbon atoms, with hydrogen gas at a temperature of about 60° C. in the presence of rhodium/alumina catalyst and a tertiary lower alkyl amine, wherein said lower alkyl amine comprises from three to nine carbon atoms, to produce 5-oxo-2-pyrrolidinepropanoic acid; and thereafter heating said 5-oxo-2-pyrrolidinepropanoic acid in the presence of a cyclizing agent selected from acetic anhydride, 2,2,6-trimethyl-1,3-dioxen-4-one, and diketene at a temperature of about 90° C. to produce dihydro-1H-pyrrolizine-3,5(2H,6H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mono(lower alkyl) ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
[Compound]
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 2
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 3
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 4
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 5
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 6
3-(5-Oxopyrrolidin-2-yl)propanoic acid

Citations

For This Compound
1
Citations
S Ikeda, H Sugiyama, H Tokuhara… - Journal of Medicinal …, 2021 - ACS Publications
The therapeutic potential of monoacylglycerol lipase (MAGL) inhibitors in central nervous system-related diseases has attracted attention worldwide. However, the availability of …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.